6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
CAS No.: 102037-94-5
VCID: VC20739588
Molecular Formula: C10H19Cl2NO5
Molecular Weight: 304.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthetic Routes
Industrial ProductionIn industrial settings, similar synthetic routes are employed but optimized for higher yields and purity using continuous flow reactors and automated systems.
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose undergoes various chemical reactions: Types of Reactions
Common Reagents and Conditions
Research indicates that C6-GLM has significant potential in various fields, particularly in medicine. Mechanism of ActionThe primary mechanism involves the alkylation of nucleophilic sites in DNA, leading to cross-linking that disrupts DNA replication and transcription, ultimately resulting in cell death. Potential Applications
Efficacy DataC6-GLM has shown promising results in various cancer models:
These results indicate that C6-GLM enhances survival rates while minimizing toxicity to normal hematopoietic tissues compared to traditional chemotherapeutics. |
|||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 102037-94-5 | |||||||||||||||||||||||||||
Product Name | 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose | |||||||||||||||||||||||||||
Molecular Formula | C10H19Cl2NO5 | |||||||||||||||||||||||||||
Molecular Weight | 304.16 g/mol | |||||||||||||||||||||||||||
IUPAC Name | (2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1 | |||||||||||||||||||||||||||
Standard InChIKey | LXKPSLUQJMAWQY-UTINFBMNSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |||||||||||||||||||||||||||
SMILES | C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O | |||||||||||||||||||||||||||
Canonical SMILES | C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O | |||||||||||||||||||||||||||
Synonyms | 6-(bis(2-chloroethyl)amino)-6-deoxyglucose CEADG |
|||||||||||||||||||||||||||
PubChem Compound | 128002 | |||||||||||||||||||||||||||
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume